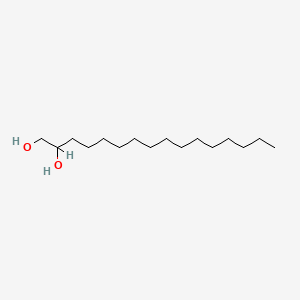

1,2-Hexadecanediol

Description

from Curcuma aromatica

Structure

3D Structure

Properties

IUPAC Name |

hexadecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOAFQCTJZDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884343 | |

| Record name | 1,2-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Slightly soluble in water; [MSDSonline] | |

| Record name | 1,2-Hexadecanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6920-24-7 | |

| Record name | 1,2-Hexadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6920-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006920247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Hexadecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hexadecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H07JK4G0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Hexadecanediol synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Hexadecanediol

Introduction

This compound, also known as hexadecane-1,2-diol, is a long-chain aliphatic diol with the chemical formula C₁₆H₃₄O₂.[1] It is a waxy solid at room temperature and finds applications in various fields, including cosmetics as a skin and hair conditioning agent, and in materials science as a reducing agent for the synthesis of nanoparticles, such as silver nanocrystals and Au-Fe₃O₄ hetero-dimers.[2] The demand for high-purity this compound necessitates robust and efficient synthesis and purification methodologies. This technical guide provides a comprehensive overview of the core methods for its preparation and purification, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis of this compound

The primary industrial synthesis route for 1,2-alkanediols involves the oxidation of the corresponding terminal alkene. For this compound, the starting material is 1-hexadecene. A common and efficient method employs an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.[3]

Oxidation of 1-Hexadecene

The oxidation of the double bond in 1-hexadecene can be catalyzed by various systems, including specific iron salts or solid acids.[4] The use of hydrogen peroxide as the oxidant is advantageous due to its low cost and environmentally benign byproduct (water).

Reaction Scheme: CH₃(CH₂)₁₃CH=CH₂ + H₂O₂ --(Catalyst)--> CH₃(CH₂)₁₃CH(OH)CH₂OH

Recent advancements have demonstrated that using a trivalent iron salt as a catalyst allows for the production of high-purity 1,2-diols in high yields. This method can be applied for industrial-scale production and often yields a product pure enough to be isolated by simple distillation. Another approach utilizes a solid acid catalyst, which avoids the need for organic solvents and simplifies the workup process, making the synthesis more environmentally friendly.

Quantitative Data for Synthesis

The following table summarizes quantitative data for analogous 1,2-hexanediol synthesis, which provides a strong reference for the synthesis of this compound.

| Catalyst System | Starting Material | Oxidant | Solvent | Yield | Purity (GC) | Reference |

| Iron (III) Chloride | 1-Hexene | 30% H₂O₂ | Formic Acid | 97.6% | 99.7% | |

| Iron (III) Chloride | 1-Hexene | 30% H₂O₂ | Formic Acid | 98.3% | 99.8% | |

| Iron p-toluenesulfonate | 1-Hexene | 30% H₂O₂ | Formic Acid | 97% | 99.8% | |

| Solid Acid Catalyst | 1-Hexene | H₂O₂ (aq) | None | N/A | N/A |

Experimental Protocol: Iron-Catalyzed Oxidation of 1-Hexadecene

This protocol is adapted from a method for synthesizing 1,2-hexanediol.

-

Reaction Setup: To a reaction vessel, add 1-hexadecene and formic acid.

-

Catalyst Addition: While stirring the mixture at a controlled temperature (e.g., 30-40°C), slowly add a solution of iron (III) chloride dissolved in a small amount of water.

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide dropwise to the reaction mixture. The amount of H₂O₂ should be in stoichiometric excess (e.g., 1.5-1.8 equivalents) relative to the 1-hexadecene.

-

Reaction: Maintain stirring for several hours (e.g., 4-6 hours) at the set temperature until the reaction is complete.

-

Workup: Upon completion, the crude this compound can be isolated. The primary method of purification following this synthesis is distillation.

Synthesis Workflow Diagram

Purification of this compound

Achieving high purity is critical for many applications of this compound. Several methods can be employed, ranging from simple physical separation to multi-step chemical purification processes.

Purification Methods

-

Distillation: For reactions that yield a relatively clean crude product, simple distillation or vacuum distillation is effective. A patented method for purifying 1,2-hexanediol specifies vacuum distillation at a pressure of 1-20 Torr and a temperature of 85-120°C. Another method uses a higher vacuum (30-50 Pa) and collects the fraction at 60-65°C. These conditions would need to be adjusted for the higher boiling point of this compound.

-

Chemical Purification with Borohydride: This method is designed to remove aldehyde or ketone impurities. The crude diol is treated with a metal borohydride, such as sodium borohydride, followed by the addition of water. The purified product is then isolated by vacuum distillation. This process has been shown to increase the purity of 1,2-hexanediol to over 99.5%.

-

Multi-Step Industrial Purification: A comprehensive process for achieving very high purity (>99.5%) and removing color and odor involves several steps. This process, patented for 1,2-hexanediol, includes:

-

Treatment with a buffer solution.

-

Deodorization with granular activated carbon.

-

Vacuum distillation.

-

Extraction with an organic solvent (e.g., n-hexane) and water.

-

A final nitrogen bubbling step.

-

-

Recrystallization: As this compound is a solid at room temperature, recrystallization is a powerful purification technique. The choice of solvent is crucial; an ideal solvent should dissolve the diol well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.

Quantitative Data for Purification

| Purification Method | Starting Purity | Final Purity (GC) | Key Reagents/Conditions | Reference |

| Borohydride Treatment & Distillation | Crude | >99.50% | Sodium Borohydride, Vacuum (30-50 Pa) | |

| Multi-Step Industrial Process | 99.5% | >99.5% (Colorless, Odorless) | Activated Carbon, n-Hexane, Distillation | |

| Simple Distillation | Crude (Post-synthesis) | 99.7% - 99.8% | N/A |

Experimental Protocol: Purification via Borohydride Reduction and Distillation

This protocol is adapted from a method for purifying crude 1,2-hexanediol.

-

Setup: Charge a reaction flask with the crude this compound.

-

Reduction: At room temperature, slowly add a small amount of sodium borohydride solid (e.g., 0.2% by mass of the crude product).

-

Stirring: Cool the mixture to 5-10°C and stir for approximately 15 minutes.

-

Quenching: Slowly add purified water while maintaining the low temperature. Continue stirring for 30 minutes at 5-10°C, then allow the mixture to stir at a higher temperature (15-20°C) for several hours (e.g., 10 hours).

-

Distillation: Set up a vacuum distillation apparatus. Distill the mixture under high vacuum (e.g., 30-50 Pa) and collect the main fraction of pure this compound. The collection temperature will be significantly higher than that for 1,2-hexanediol and must be determined experimentally.

Purification Workflow Diagram

Conclusion

The synthesis of this compound is effectively achieved through the catalytic oxidation of 1-hexadecene, with iron-based catalysts offering a high-yield and high-purity route. The purification of the resulting product is crucial for its end-use applications and can be accomplished through various techniques. Simple vacuum distillation is often sufficient, while more demanding applications may require multi-step procedures involving chemical treatment with reducing agents like sodium borohydride, adsorption on activated carbon, and recrystallization to achieve purities exceeding 99.5%. The selection of a specific synthesis and purification strategy will depend on the desired purity, production scale, and economic considerations.

References

- 1. This compound | C16H34O2 | CID 98037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. KR101620925B1 - Process for preparing 1,2-hexanediol - Google Patents [patents.google.com]

- 4. CN110590507A - Method for preparing 1, 2-hexanediol by oxidizing 1-hexene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1,2-Hexadecanediol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Hexadecanediol, a synthetic long-chain diol, has emerged as a versatile compound in various research and development sectors, particularly in pharmaceuticals and materials science. Its unique physicochemical properties make it a valuable excipient in topical drug formulations and a crucial component in the synthesis of advanced nanomaterials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its key applications, and an exploration of its role in nanoparticle synthesis and its influence on biological barriers.

Physicochemical Properties of this compound

This compound is a waxy, colorless solid at room temperature.[1] Its structure, featuring a 16-carbon chain with two hydroxyl groups on adjacent carbons, imparts both hydrophobic and hydrophilic characteristics, making it soluble in organic solvents with limited solubility in water.[1] This amphiphilic nature is central to its functionality in diverse applications.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O₂ | [1] |

| Molecular Weight | 258.44 g/mol | [2] |

| CAS Number | 6920-24-7 | [1] |

| Appearance | White to almost white powder or crystalline solid | |

| Melting Point | 68-72 °C | |

| Boiling Point | 310.3 °C (rough estimate) | |

| Solubility | - Slightly soluble in water- Soluble in organic solvents- Slightly soluble in Ethanol (0.1-1 mg/ml) | |

| pKa (Predicted) | 14.45 ± 0.20 | |

| LogP (Estimated) | 5.615 | |

| Flash Point | 183 °C | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |

Research Applications and Experimental Protocols

The primary research applications of this compound can be categorized into two main areas: its role as a reducing agent and solvent in the synthesis of nanoparticles and its function as a penetration enhancer in topical drug delivery systems.

Nanoparticle Synthesis

This compound plays a crucial role in the thermal decomposition synthesis of various metallic and metal oxide nanoparticles. It often acts as a reducing agent, facilitating the reduction of metal precursors, and can also serve as a high-boiling point solvent. Its presence can influence the size, shape, and crystallinity of the resulting nanoparticles.

Experimental Protocol: Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles

This protocol is a generalized procedure based on literature describing the thermal decomposition of metal-organic precursors where this compound is a key component. The concentration of this compound has been shown to be a critical parameter for tuning the magnetic properties of the resulting nanoparticles by influencing the decomposition of the metal-organic precursor and the nucleation of the nanoparticles at lower temperatures.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Cobalt(II) acetylacetonate (Co(acac)₂)

-

This compound

-

Oleic acid

-

Oleylamine

-

1-Octadecene (solvent)

-

Ethanol (for purification)

-

Hexane (for redispersion)

Procedure:

-

In a three-neck flask equipped with a condenser and a thermocouple, combine Fe(acac)₃, Co(acac)₂, oleic acid, oleylamine, and 1-octadecene. The molar ratio of these components should be carefully controlled based on the desired nanoparticle characteristics.

-

Add a specific molar equivalent of this compound to the mixture. The amount of this compound is a key variable for tuning the properties of the nanoparticles.

-

Under a nitrogen or argon atmosphere, heat the mixture to a specific temperature (e.g., 200°C) and hold for a designated time to facilitate the decomposition of the precursors and the formation of an intermediate metal-oleate complex.

-

Increase the temperature to a higher reflux temperature (e.g., 300-320°C) and maintain for a period of 1-2 hours to allow for nanoparticle nucleation and growth.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an excess of ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles from the solution by centrifugation.

-

Wash the nanoparticle pellet multiple times with ethanol to remove unreacted precursors and surfactants.

-

Redisperse the purified nanoparticles in a nonpolar solvent like hexane for storage and characterization.

Diagram: Workflow for Nanoparticle Synthesis

References

The Core Mechanism of 1,2-Hexadecanediol as a Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Hexadecanediol, a long-chain aliphatic diol, is widely recognized for its versatile roles in various chemical syntheses, notably as a reducing agent in the formation of metal and metal oxide nanoparticles. Its ability to facilitate the reduction of metal precursors at elevated temperatures has made it a crucial component in the controlled synthesis of nanomaterials with tailored properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a reducing agent, supported by experimental data and protocols.

Core Mechanism of Action

The primary mechanism by which this compound acts as a reducing agent involves its oxidation at high temperatures. The two hydroxyl groups on adjacent carbons are susceptible to oxidation, leading to the formation of various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids. This oxidation process releases electrons that are subsequently transferred to a metal precursor, causing its reduction to a lower oxidation state or to its elemental form.

In the context of nanoparticle synthesis, this compound plays a multifaceted role:

-

Reducing Agent: It directly provides the electrons necessary for the reduction of metal ions. For instance, in the synthesis of magnetite (Fe₃O₄) nanoparticles from iron(III) acetylacetonate, this compound reduces a portion of the Fe³⁺ ions to Fe²⁺.[1][2]

-

Reaction Mediator: It facilitates the decomposition of metal-organic precursors. In the formation of cobalt ferrite (CoFe₂O₄) nanoparticles, it aids in the creation of an intermediate Co²⁺Fe³⁺-oleate complex, which then decomposes to form the nanoparticles.

-

Carbon Source: In specific reactions, such as the synthesis of iron carbide (Fe₃C) nanoparticles, this compound not only acts as a reducing agent but also serves as the carbon source.[3] It is proposed that the diol undergoes oxidative cleavage to form esters, ketones, or aldehydes, which then contribute carbon to the final nanoparticle structure.[3]

The general reaction can be conceptualized as the oxidation of the diol, which in turn reduces the metal precursor.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments demonstrating the use of this compound as a reducing agent in nanoparticle synthesis.

Table 1: Synthesis of Monodisperse MFe₂O₄ (M = Fe, Co, Mn) Nanoparticles [1]

| Parameter | Value |

| Reactants | |

| Iron(III) acetylacetonate (Fe(acac)₃) | Variable (e.g., 2 mmol for 4 nm Fe₃O₄) |

| This compound | Variable (e.g., 10 mmol for 4 nm Fe₃O₄) |

| Oleic Acid | Variable (e.g., 6 mmol for 4 nm Fe₃O₄) |

| Oleylamine | Variable (e.g., 6 mmol for 4 nm Fe₃O₄) |

| Solvent | Phenyl Ether |

| Reaction Conditions | |

| Temperature | 200°C for nucleation, 265°C for growth |

| Atmosphere | Inert (e.g., Argon) |

| Product Characteristics | |

| Nanoparticle Composition | Fe₃O₄, CoFe₂O₄, or MnFe₂O₄ |

| Particle Diameter | 3 to 20 nm (tunable by varying reaction conditions) |

| Structure | Cubic spinel |

Table 2: Synthesis of Iron Carbide Nanoplatelets

| Parameter | Value |

| Reactants | |

| Iron(III) acetylacetonate (Fe(acac)₃) | 0.5 mmol |

| This compound | 2 mmol |

| Palmitic Acid | 200 mg |

| Oleylamine | 20 mL |

| Reaction Conditions | |

| Temperature | 300 - 320°C |

| Atmosphere | H₂/Ar gas purge |

| Product Characteristics | |

| Nanoparticle Composition | Fe₃C |

| Morphology | Nanoplatelets |

Experimental Protocols

Protocol 1: Synthesis of 4 nm Fe₃O₄ Nanoparticles

This protocol is adapted from the work of Sun et al. on the synthesis of monodisperse magnetite nanoparticles.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

This compound

-

Oleic acid

-

Oleylamine

-

Phenyl ether

-

Ethanol (for precipitation)

-

Hexane (for dispersion)

Procedure:

-

In a three-neck flask, combine Fe(acac)₃ (2 mmol), this compound (10 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and phenyl ether (20 mL).

-

Magnetically stir the mixture under a flow of argon.

-

Heat the mixture to 200°C for 30 minutes.

-

Under a blanket of argon, heat the solution to reflux (approximately 265°C) for 30 minutes.

-

Allow the black-brown mixture to cool to room temperature.

-

Add ethanol to the mixture to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Discard the supernatant and redisperse the nanoparticles in hexane.

Protocol 2: Synthesis of FePt Nanoparticles

This protocol describes the synthesis of Iron-Platinum nanoparticles where this compound acts as a reducing agent.

Materials:

-

Platinum(II) acetylacetonate (Pt(acac)₂)

-

Iron pentacarbonyl (Fe(CO)₅)

-

This compound

-

Oleic acid

-

Oleylamine

-

Diphenyl ether

Procedure:

-

In a three-neck flask, combine Pt(acac)₂ (0.5 mmol), this compound (0.52 g), and diphenyl ether (25 mL).

-

Heat the mixture to 100°C under a nitrogen atmosphere with stirring.

-

Inject oleic acid (0.5 mmol), oleylamine (0.5 mmol), and Fe(CO)₅ (1 mmol) into the flask.

-

Heat the reaction mixture to the boiling point of diphenyl ether (260°C) and reflux for 30 minutes.

-

Cool the solution to room temperature.

-

The nanoparticles can be precipitated and washed with a non-solvent like ethanol.

Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is involved in any biological signaling pathways in its capacity as a reducing agent. Its function in the described chemical syntheses is abiotic and based on fundamental redox chemistry at elevated temperatures.

Conclusion

This compound serves as an effective reducing agent in the synthesis of a variety of nanoparticles. Its mechanism of action is centered on its oxidation at high temperatures, which facilitates the reduction of metal precursors. The versatility of this compound, acting as a reducing agent, reaction mediator, and in some cases, a carbon source, makes it a valuable tool for the controlled synthesis of nanomaterials. The provided experimental protocols and quantitative data offer a foundation for researchers and scientists to utilize this compound in their own synthetic endeavors. Further research into the specific oxidation byproducts and the precise kinetics of the reduction process will continue to enhance our understanding and application of this important molecule.

References

Spectroscopic Analysis of 1,2-Hexadecanediol: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 1,2-Hexadecanediol, a long-chain diol with applications in various scientific and industrial fields, including cosmetics and drug formulation. The structural elucidation of this compound is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to confirm the molecular structure of this compound, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The structural integrity of this compound can be unequivocally confirmed through the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The quantitative data obtained from these analyses are summarized in the tables below for straightforward reference and comparison.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the terminal methyl group, the long methylene chain, and the protons associated with the diol moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Multiplet | 1H | H-2 (CHOH) |

| ~3.40 | Multiplet | 2H | H-1 (CH₂OH) |

| ~1.25 | Broad Singlet | 26H | H-4 to H-15 (-(CH₂)₁₂-) |

| ~1.56 | Multiplet | 2H | H-3 (CH₂) |

| ~0.88 | Triplet | 3H | H-16 (CH₃) |

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. The ¹³C NMR spectrum of this compound displays characteristic peaks for the two carbons of the diol group, the long aliphatic chain, and the terminal methyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~74.8 | C-2 (CHOH) |

| ~66.9 | C-1 (CH₂OH) |

| ~33.5 | C-3 |

| ~31.9 | Methylene Chain |

| ~29.7 | Methylene Chain |

| ~29.4 | Methylene Chain |

| ~25.9 | Methylene Chain |

| ~22.7 | C-15 |

| ~14.1 | C-16 (CH₃) |

Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common method for the analysis of such compounds. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 258.4 | Low | [M]⁺ (Molecular Ion) |

| 227 | Moderate | [M - CH₂OH]⁺ |

| 197 | Moderate | [M - C₄H₉O]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 97 | Moderate | [C₇H₁₃]⁺ |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to the hydroxyl and aliphatic C-H bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2917 | Strong | C-H stretch (asymmetric, CH₂) |

| 2849 | Strong | C-H stretch (symmetric, CH₂) |

| 1465 | Medium | C-H bend (scissoring, CH₂) |

| 1060 | Medium | C-O stretch (secondary alcohol) |

| 1030 | Medium | C-O stretch (primary alcohol) |

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the spectroscopic analysis of this compound.

Overall Spectroscopic Workflow

The structural elucidation of this compound follows a logical workflow, beginning with sample preparation and culminating in the comprehensive analysis of data from multiple spectroscopic techniques.

An In-depth Technical Guide to the Solubility Profile of 1,2-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Hexadecanediol in various aqueous and organic solvents. Understanding the solubility profile of this long-chain diol is critical for its application in cosmetic formulations, as a stabilizing agent, and in the synthesis of advanced materials, including its emerging use in drug delivery systems.

Introduction to this compound

This compound (CAS 6920-24-7), also known as cetyl glycol, is a 1,2-glycol of hexadecane. It is characterized by a long C16 aliphatic chain and two hydroxyl groups on adjacent carbons. This molecular structure imparts both hydrophilic (from the diol group) and significant hydrophobic (from the long alkyl chain) characteristics, making its solubility highly dependent on the nature of the solvent. At room temperature, it is a white to off-white waxy solid. Its amphiphilic nature is key to its function as an emollient, moisturizer, and stabilizer in various formulations.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in aqueous and organic solvents. The data has been compiled from various sources and is presented for easy comparison.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Water | 25 | Insoluble (6.5 x 10⁻⁵ g/L) | [1] |

| Water | Not Specified | Slightly Soluble | [2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Ethanol | Not Specified | Slightly Soluble (0.1 - 1 mg/mL) | [3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (Requires sonication) | |

| General Organic Solvents | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing a compound. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a substance. This method is often coupled with a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), for accurate quantification of the dissolved solute.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the saturated solution is then determined after separating the undissolved solid.

Materials and Equipment:

-

This compound

-

Solvent of interest

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in a shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. The exact time should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the vials at high speed or filter the supernatant through a membrane filter (e.g., 0.45 µm).

-

Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV, to determine the concentration of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for determining the concentration of a solute in a saturated solution.

Principle: The concentration of the analyte is determined by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentrations.

Procedure:

-

Method Development: Develop a suitable HPLC method for this compound. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary. For UV detection, analysis at a lower wavelength (e.g., ~210 nm) might be possible.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for the shake-flask method.

Caption: Workflow for solubility quantification using HPLC.

Conclusion

The solubility of this compound is markedly influenced by its long aliphatic chain, resulting in very low aqueous solubility and good solubility in many organic solvents. Quantitative data is limited in publicly accessible literature, with specific values reported for water, ethanol, and DMSO. For formulators and researchers, the provided experimental protocols offer a robust framework for determining the solubility of this compound in specific solvent systems relevant to their applications. This is particularly important for the development of stable and effective formulations in the cosmetic and pharmaceutical industries. Further research to quantify its solubility in a broader range of solvents would be highly beneficial for expanding its applications.

References

- 1. iupac.org [iupac.org]

- 2. chemscene.com [chemscene.com]

- 3. 1,16-HEXADECANEDIOL | CAS#:6920-24-7 | Chemsrc [chemsrc.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Pathways of 1,2-Hexadecanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 1,2-Hexadecanediol (CAS No: 6920-24-7), a long-chain aliphatic diol with applications in cosmetics, nanoparticle synthesis, and as a potential phase change material.[1][2][3] Understanding the thermal behavior of this compound is critical for ensuring its stability during manufacturing, formulation, and storage, particularly in applications that involve heat.

While specific experimental data on the thermal analysis of this compound is not extensively available in public literature, this guide synthesizes information from safety data sheets, analogous long-chain compounds, and fundamental chemical principles to provide a robust framework for its thermal characterization.

Physicochemical Properties and General Stability

This compound is a waxy, white to beige solid at room temperature.[1][4] It is characterized by a 16-carbon aliphatic chain with two hydroxyl groups on adjacent carbons. This structure imparts both hydrophobic (the long alkyl chain) and hydrophilic (the diol functionality) characteristics, making it useful as a surfactant and emollient. General stability information indicates that it is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases. Under fire conditions, decomposition is expected to produce carbon oxides.

Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not readily found in peer-reviewed literature, the following tables present expected and illustrative data based on its chemical structure and the known properties of similar long-chain alcohols and diols.

Table 1: Key Thermal Properties of this compound

| Property | Value | Source/Comment |

| Melting Point | 68-72 °C | |

| Boiling Point (est.) | ~310.3 °C | |

| Flash Point | 183 °C (closed cup) |

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

(Note: The following data are illustrative and represent typical values for a compound of this nature under an inert nitrogen atmosphere.)

| Parameter | Illustrative Value | Description |

| Onset of Decomposition (Tonset) | ~220 °C | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (Td5%) | ~250 °C | A common metric for the initiation of thermal degradation. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~300 °C | The temperature at which the rate of mass loss is highest. |

| Residual Mass at 600 °C | < 1% | Indicates complete volatilization or decomposition under these conditions. |

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data

(Note: The following data are illustrative and represent typical values for a compound of this nature under an inert nitrogen atmosphere.)

| Thermal Event | Temperature Range (°C) | Enthalpy (ΔH) | Description |

| Melting (Endotherm) | 68 - 75 °C | ~200 J/g | Energy absorbed during the solid-to-liquid phase transition. |

| Boiling/Decomposition (Endotherm) | > 280 °C | - | Broad endotherm associated with volatilization and decomposition. |

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through several pathways, primarily involving dehydration and C-C bond cleavage, influenced by the presence or absence of oxygen.

Anhydrous Pyrolysis (Inert Atmosphere)

In the absence of oxygen, the primary degradation pathways for long-chain 1,2-diols are anticipated to be:

-

Dehydration: This is a common thermal degradation route for alcohols. For a 1,2-diol, intramolecular dehydration can lead to the formation of an epoxide (1,2-epoxyhexadecane) or, via a pinacol-like rearrangement, a ketone (hexadecan-2-one) or an aldehyde (hexadecanal). Intermolecular dehydration could also occur at lower temperatures, forming ethers, though this is less likely to be a major pathway at high temperatures.

-

C-C Bond Cleavage: The long aliphatic chain is susceptible to homolytic cleavage at high temperatures, leading to the formation of a variety of smaller alkanes and alkenes through radical chain reactions. The C-C bond between the two hydroxyl-bearing carbons is also a potential point of cleavage.

-

Dehydrogenation: The loss of hydrogen can lead to the formation of unsaturated alcohols or di-ols, which can then undergo further reactions.

Proposed anhydrous pyrolysis pathways for this compound.

Thermo-oxidative Degradation (Presence of Oxygen)

In the presence of oxygen, the degradation process will be more complex and will likely occur at lower temperatures. The primary pathways are expected to involve:

-

Oxidation of Hydroxyl Groups: The primary and secondary alcohol groups can be oxidized to form aldehydes, ketones, and carboxylic acids. For instance, the primary alcohol can be oxidized to hexadecanal and subsequently to hexadecanoic acid. The secondary alcohol can be oxidized to a ketone.

-

Oxidative C-C Bond Cleavage: The presence of oxygen facilitates the cleavage of the C-C bond between the two hydroxyl groups, a process analogous to oxidative cleavage by chemical reagents, which would yield pentadecanal and formaldehyde.

-

Auto-oxidation of the Alkyl Chain: The long hydrocarbon chain can undergo free-radical auto-oxidation, similar to other long-chain alkanes, leading to the formation of hydroperoxides which can then decompose to a complex mixture of smaller chain aldehydes, ketones, alcohols, and carboxylic acids. At high temperatures, complete combustion to CO₂ and H₂O will occur.

Proposed thermo-oxidative degradation pathways for this compound.

Detailed Experimental Protocols

To definitively determine the thermal stability and degradation pathways of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify its thermal stability.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon (for pyrolysis) or with a mixture of nitrogen and oxygen (e.g., 80:20, for oxidative degradation) at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset).

-

Calculate the temperature at 5% mass loss (Td5%).

-

Determine the temperature of the maximum rate of decomposition (Tmax) from the first derivative of the TGA curve (DTG).

-

Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy of these transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) of the melting transition.

-

Observe any broad endotherms at higher temperatures that may indicate decomposition.

-

Workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile and semi-volatile products of thermal degradation.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small amount (50-200 µg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point determined from TGA analysis (e.g., Tmax, or a series of temperatures to observe the evolution of products). A typical starting point would be 300-350 °C.

-

Pyrolysis Time: 10-20 seconds.

-

Interface Temperature: 300 °C.

-

-

GC-MS Conditions:

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the expected degradation products.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to elute a wide range of products.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the chemical structure of the degradation product.

-

Conclusion

This compound is a thermally stable compound up to approximately 220 °C, with a melting point in the range of 68-72 °C. Its degradation is expected to initiate with dehydration reactions, followed by C-C bond cleavage of the long aliphatic chain at higher temperatures. In the presence of oxygen, oxidative pathways will dominate, leading to the formation of aldehydes, ketones, and carboxylic acids, and ultimately, complete combustion to CO₂ and H₂O. For applications where thermal stress is a factor, it is crucial to perform empirical studies using TGA, DSC, and Py-GC-MS to fully characterize its behavior under specific operational conditions. The protocols and proposed pathways in this guide provide a comprehensive framework for such an investigation.

References

A Technical Guide to the Surface Activity and Self-Assembly of 1,2-Hexadecanediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Hexadecanediol, a long-chain aliphatic diol, is a multifunctional ingredient prevalent in the pharmaceutical and cosmetic industries. While its amphiphilic nature suggests surface-active properties, a thorough review of the scientific literature indicates that it does not form micelles in aqueous solutions in the classical sense, and consequently, a critical micelle concentration (CMC) is not a reported parameter for this molecule. Instead, its surface activity is manifested through its role as a co-surfactant, its interaction with and disruption of lipid bilayers, and its tendency to self-assemble into non-micellar aggregates. This technical guide provides a comprehensive overview of the known surface-active properties of this compound, details experimental methodologies to characterize its self-assembly, and explores its implications in drug delivery and formulation science.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its long alkyl chain imparts significant hydrophobicity, while the two adjacent hydroxyl groups provide a localized polar region.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₄O₂ | [1] |

| Molecular Weight | 258.44 g/mol | [1][2] |

| CAS Number | 6920-24-7 | [1][2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 68-72 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | |

| LogP (octanol-water) | ~4.43 | |

| Synonyms | Cetyl glycol, Hexadecane-1,2-diol |

Surface Activity and Self-Assembly Behavior

Contrary to typical surfactants that possess a distinct hydrophilic head and a hydrophobic tail, the two adjacent hydroxyl groups of this compound may favor intermolecular hydrogen bonding and packing arrangements that do not lead to the formation of spherical or ellipsoidal micelles in water. The literature points towards its role as a co-surfactant in microemulsions and its ability to influence the phase behavior of complex formulations.

Interfacial Properties and Role as a Co-surfactant

This compound is effective at interfaces, contributing to the stability of emulsions and microemulsions. In these systems, it likely orients itself alongside primary surfactants, modifying the interfacial curvature and fluidity, which is crucial for the formulation of stable drug delivery systems.

Interaction with Lipid Bilayers

A significant aspect of this compound's bioactivity stems from its interaction with lipid membranes. Studies on related long-chain alkanes and diols suggest that this compound can insert into the lipid bilayer of cell membranes. This insertion can disrupt the packing of phospholipids, leading to an increase in membrane fluidity. This mechanism is believed to be central to its function as a penetration enhancer in transdermal drug delivery, facilitating the passage of active pharmaceutical ingredients through the stratum corneum. The logical flow of this interaction is depicted in the following diagram.

Experimental Protocols for Characterizing Self-Assembly

While a CMC is not expected, the self-aggregation of this compound can be investigated using a suite of standard biophysical techniques. The following sections outline hypothetical experimental protocols to characterize its aggregation behavior.

Surface Tension Measurement

This experiment aims to determine if this compound reduces the surface tension of water and to identify any critical aggregation concentration (CAC) from the surface tension vs. concentration plot.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous dispersions of this compound at concentrations ranging from 1 µM to 10 mM. Due to its low water solubility, sonication and/or gentle heating may be required to aid dispersion.

-

Instrumentation: Use a Du Noüy ring or Wilhelmy plate tensiometer.

-

Measurement:

-

Calibrate the tensiometer with pure water (surface tension ~72 mN/m at 25°C).

-

Measure the surface tension of each this compound dispersion, ensuring temperature control (e.g., 25°C).

-

Allow sufficient time for each measurement to reach equilibrium.

-

-

Data Analysis: Plot surface tension as a function of the logarithm of the this compound concentration. A break in the curve would indicate a CAC.

References

The Multifaceted Role of 1,2-Hexadecanediol in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Hexadecanediol, a long-chain diol, has emerged as a critical component in the bottom-up synthesis of advanced nanomaterials. Its unique combination of properties allows it to function as a reducing agent, solvent, and shape-directing agent, offering a high degree of control over the size, morphology, and crystallinity of nanoparticles. This technical guide provides a comprehensive literature review of the applications of this compound in materials science, with a particular focus on its role in the synthesis of magnetic nanoparticles and quantum dots. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.

Core Functions of this compound in Nanoparticle Synthesis

In the realm of materials science, this compound is primarily utilized in the "polyol process," a versatile method for producing a wide array of nanomaterials.[1][2][3][4] Its key functions include:

-

Reducing Agent: The hydroxyl groups of this compound can reduce metal precursors to their zero-valent state at elevated temperatures, initiating the nucleation of nanoparticles.[5] This is a crucial step in the formation of metallic and metal oxide nanocrystals.

-

Solvent: With a high boiling point, this compound can serve as a solvent for the reaction, allowing for the high temperatures necessary for precursor decomposition and crystal growth.

-

Shape-Directing and Capping Agent: The long alkyl chain of this compound can selectively adsorb to different crystallographic faces of the growing nanocrystals, influencing their final shape. It also acts as a capping agent, preventing uncontrolled aggregation and ensuring the formation of monodisperse nanoparticles.

Applications in Magnetic Nanoparticle Synthesis

This compound is extensively used in the synthesis of various magnetic nanoparticles, including cobalt ferrite (CoFe₂O₄) and iron oxide (Fe₃O₄), which have applications in data storage, catalysis, and biomedicine.

Cobalt Ferrite (CoFe₂O₄) Nanoparticles

The concentration of this compound has been shown to be a critical parameter in tuning the magnetic properties of CoFe₂O₄ nanoparticles. It plays a key role in facilitating the decomposition of metal-organic precursors and the formation of an intermediate Co²⁺Fe³⁺-oleate complex, which leads to the nucleation of nanoparticles at lower temperatures. Studies have shown that as the crystal quality of the nanoparticles improves with varying this compound content, their magnetic behavior transitions from glassy to bulk-like ferrimagnetic order.

Iron Oxide (Fe₃O₄) Nanoparticles

In the synthesis of Fe₃O₄ nanoparticles, this compound is a common reducing agent for the iron precursor, iron(III) acetylacetonate (Fe(acac)₃). The process often involves other reagents such as oleic acid and oleylamine, which act as surfactants to control particle size and prevent agglomeration.

Experimental Protocols for Magnetic Nanoparticle Synthesis

Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles

This protocol is based on the thermal decomposition of metal-organic precursors in the presence of this compound.

Materials:

-

Cobalt(II) acetylacetonate (Co(acac)₂)

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

This compound

-

Oleic acid

-

Oleylamine

-

1-Octadecene (solvent)

Procedure:

-

Combine Co(acac)₂, Fe(acac)₃, oleic acid, and oleylamine in a three-neck flask containing 1-octadecene.

-

Add a specific molar ratio of this compound to the mixture.

-

Heat the mixture to 200 °C for 2 hours under a nitrogen atmosphere with continuous stirring.

-

Increase the temperature to reflux (approximately 320 °C) and maintain for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation and wash several times with a mixture of ethanol and hexane.

-

Dry the resulting CoFe₂O₄ nanoparticles under vacuum.

Logical Workflow for CoFe₂O₄ Nanoparticle Synthesis

Caption: Workflow for the synthesis of CoFe₂O₄ nanoparticles.

Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol describes a common method for synthesizing Fe₃O₄ nanoparticles using this compound as a reducing agent.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

This compound

-

Oleic acid

-

Oleylamine

-

Benzyl ether (solvent)

Procedure:

-

Dissolve Fe(acac)₃, oleic acid, and oleylamine in benzyl ether in a three-neck flask under an inert atmosphere.

-

Add this compound to the solution.

-

Heat the mixture to 200 °C and maintain for 30 minutes.

-

Raise the temperature to reflux (approximately 290-300 °C) and maintain for 1 hour.

-

Cool the solution to room temperature.

-

Add ethanol to precipitate the Fe₃O₄ nanoparticles.

-

Collect the nanoparticles by centrifugation and wash them with ethanol.

-

Disperse the final product in a suitable solvent like hexane.

Role of this compound in Fe₃O₄ Nanoparticle Formation

Caption: Mechanism of Fe₃O₄ nanoparticle formation.

Quantitative Data on Magnetic Nanoparticle Synthesis

| Nanoparticle Type | Precursors | This compound Role | Particle Size (nm) | Key Magnetic Properties | Reference |

| CoFe₂O₄ | Co(acac)₂, Fe(acac)₃ | Reducing agent, controls crystallinity | ~8 | Varies with diol concentration (glassy to ferrimagnetic) | |

| Fe₃O₄ | Fe(acac)₃ | Reducing agent | 4 - 20 | Superparamagnetic |

Applications in Quantum Dot Synthesis

While less documented than in magnetic nanoparticle synthesis, this compound has been used in the synthesis of semiconductor quantum dots (QDs), such as Cadmium Selenide (CdSe) and Cadmium Sulfide (CdS). In these systems, it can also act as a reducing agent and a high-boiling point solvent.

Synthesis of CdSe/ZnS Core-Shell Quantum Dots

A common procedure for high-quality CdSe/ZnS core-shell QDs involves the use of organometallic precursors in a high-temperature coordinating solvent mixture. While some protocols do not explicitly mention this compound, related long-chain diols can be employed in similar "polyol process" approaches. A general protocol is outlined below, which can be adapted to include this compound.

Materials:

-

Cadmium oxide (CdO)

-

Selenium (Se) powder

-

Zinc acetate (Zn(OAc)₂)

-

Sulfur (S) powder

-

1-Octadecene (ODE)

-

Oleic acid (OA)

-

Trioctylphosphine (TOP)

-

This compound (can be used as a co-solvent or reducing agent)

Procedure (Core Synthesis):

-

A mixture of CdO, oleic acid, and 1-octadecene is heated to a high temperature (e.g., 300 °C) under an inert atmosphere until the solution becomes clear.

-

A solution of selenium in trioctylphosphine is swiftly injected into the hot solution, leading to the nucleation and growth of CdSe quantum dots.

-

The reaction is stopped by cooling, and the QDs are purified.

Procedure (Shell Coating):

-

The purified CdSe cores are dispersed in a solvent with ligands.

-

Precursors for the ZnS shell (e.g., zinc acetate and sulfur dissolved in appropriate solvents) are added at a controlled rate at a moderately elevated temperature.

-

The resulting core-shell QDs are then purified.

General Workflow for Quantum Dot Synthesis

References

- 1. Polyol synthesis of nanoparticles: status and options regarding metals, oxides, chalcogenides, and non-metal elements - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the magnetic properties of Co-ferrite nanoparticles through the this compound concentration in the reaction mixture - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

In Vitro Biological Activity and Cytotoxicity of 1,2-Hexadecanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Hexadecanediol, a long-chain aliphatic diol, is a multifunctional ingredient utilized in various industries, notably in cosmetics as a preservative, emollient, and moisturizing agent. Its biological activities, particularly its antimicrobial and cytotoxic effects, are of significant interest for product formulation and safety assessment. This technical guide provides an in-depth overview of the in vitro biological activity and cytotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Biological Activities of this compound

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its amphiphilic nature, which allows it to integrate into and disrupt the lipid bilayer of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of vital cellular components, and inhibition of substrate transport, ultimately resulting in microbial cell death. The antimicrobial activity of 1,2-alkanediols is generally observed to increase with the length of the alkyl chain.

Table 1: Antimicrobial Activity of this compound

| Organism Type | Example Organisms | Activity | Mechanism |

| Gram-positive bacteria | Staphylococcus aureus | Bactericidal | Cell membrane disruption |

| Gram-negative bacteria | Escherichia coli | Bactericidal | Cell membrane disruption |

Cytotoxicity

In vitro studies have demonstrated that this compound can induce cytotoxicity in mammalian cell lines. Research has shown a significant decrease in the viability of RAW 264.7 (murine macrophage) and HK-2 (human kidney) cells upon exposure to this compound. High concentrations, often exceeding those found in cosmetic formulations, are typically required to elicit these effects. The precise molecular mechanisms underlying this cytotoxicity, including the induction of apoptosis versus necrosis, and the involvement of specific signaling pathways, are not yet fully elucidated and represent an active area of research.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Concentration | Effect |

| RAW 264.7 | Murine Macrophage | 0.5% (v/v) | Significant reduction in cell viability |

| RAW 264.7 | Murine Macrophage | 1.0% (v/v) | Significant decline in viability, leading to cell death |

| HK-2 | Human Kidney | 1.0% (v/v) | Significant decline in viability, leading to cell death |

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound solution (prepared in an appropriate solvent, e.g., DMSO or ethanol, and diluted in culture medium)

-

Target cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control (medium with the solvent used to dissolve this compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound solution

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of this compound.

Antimicrobial Mechanism of this compound.

Experimental Workflow for Investigating In Vitro Effects.

Hypothetical Signaling Pathways for Cytotoxicity and Inflammation.

Discussion and Future Directions

While the antimicrobial properties of this compound are relatively well-characterized, its effects on mammalian cells, particularly the molecular drivers of its cytotoxicity, require further investigation. The distinction between apoptotic and necrotic cell death mechanisms at different concentrations is a critical area for future research. Elucidating the specific signaling pathways, such as the MAPK and NF-κB pathways, that may be modulated by this compound will provide a more complete understanding of its biological activity profile. Such studies are essential for a comprehensive safety assessment and for exploring potential new applications of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment or regulatory guidance. The hypothetical pathways presented are for research and discussion purposes and are not based on established experimental evidence for this compound.

The Pivotal Role of 1,2-Hexadecanediol in the Self-Assembly of Advanced Nanomaterials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanotechnology, the precise control over the self-assembly of nanomaterials is paramount for tailoring their properties and unlocking their full potential in diverse applications, from targeted drug delivery to advanced magnetic materials. Among the various chemical agents utilized in nanoparticle synthesis, 1,2-hexadecanediol has emerged as a critical component, wielding significant influence over the size, shape, and crystalline quality of the resulting nanostructures. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the self-assembly of key nanomaterials, supported by detailed experimental protocols, quantitative data, and visual representations of the underlying processes.

Core Functions of this compound in Nanomaterial Synthesis

This compound (C₁₆H₃₄O₂) is a long-chain diol that plays several crucial roles during the synthesis and self-assembly of nanomaterials, primarily through thermal decomposition and colloidal methods. Its versatile functions can be categorized as follows:

-

Reducing Agent: In many high-temperature synthesis routes, this compound acts as a reducing agent, facilitating the reduction of metal precursors (e.g., metal acetylacetonates) to their zero-valent state, which is a critical step in the nucleation of metallic and metal oxide nanoparticles.[1]

-

Solvent and Co-solvent: With a high boiling point, it serves as a suitable solvent or co-solvent in high-temperature reactions, enabling the necessary thermal energy for precursor decomposition and nanoparticle crystallization.

-

Shape-Directing and Capping Agent: The long alkyl chain of this compound can selectively adsorb onto specific crystallographic facets of growing nanocrystals. This differential adsorption modulates the growth rates of different crystal faces, thereby directing the final morphology of the nanoparticles (e.g., cubes, spheres, or rods).[2] It also acts as a capping agent, preventing uncontrolled aggregation and ensuring the formation of monodisperse nanoparticles.

-

Reaction Mediator: It can facilitate the decomposition of metal-organic precursors at lower temperatures and promote the formation of intermediate complexes, which in turn influences the nucleation and growth kinetics of the nanoparticles.[3][4]

Experimental Protocols for Nanomaterial Synthesis Utilizing this compound

The following sections provide detailed methodologies for the synthesis of various nanomaterials where this compound plays a key role.

Synthesis of Cobalt Ferrite (CoFe₂O₄) Nanoparticles

Cobalt ferrite nanoparticles are of significant interest for their magnetic properties. The concentration of this compound has been shown to tune these properties by influencing the crystal quality.[3]

Experimental Protocol:

-

Precursor Preparation: In a three-neck flask, combine cobalt(II) acetylacetonate (1 mmol), iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), and oleylamine (6 mmol).

-

Solvent and Reagent Addition: Add 20 mL of 1-octadecene and a specific amount of this compound (e.g., varying from 0 to 10 mmol) to the mixture.

-

Degassing: Heat the mixture to 120°C under a gentle flow of nitrogen and maintain for 30 minutes to remove water and oxygen.

-

Thermal Decomposition: Increase the temperature to 200°C and hold for 2 hours.

-

Nucleation and Growth: Further, increase the temperature to reflux (approximately 315-320°C) and maintain for 1 hour.

-

Purification: After cooling to room temperature, add ethanol to the solution to precipitate the nanoparticles. Separate the nanoparticles by centrifugation, and wash them multiple times with a mixture of ethanol and hexane.

-

Final Product: Dry the resulting CoFe₂O₄ nanoparticles under vacuum.

Synthesis of Magnetite (Fe₃O₄) Nanocubes

The morphology of magnetite nanoparticles can be controlled by adjusting reaction parameters, including the presence of diols like this compound. While some protocols for nanocubes do not explicitly list this compound, its role in promoting specific facet growth is acknowledged in the literature. The following is a general protocol for Fe₃O₄ nanocube synthesis which can be adapted by including this compound to further control morphology.

Experimental Protocol:

-

Reaction Mixture: In a three-neck flask, combine iron(III) acetylacetonate (2 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and this compound (variable mmol).

-

Solvent Addition: Add 20 mL of benzyl ether to the mixture.

-

Degassing and Pre-heating: Heat the mixture to 110°C under vacuum for 1 hour with vigorous stirring.

-

Heating Ramp: Under a nitrogen atmosphere, heat the solution to 200°C and maintain for 30 minutes.

-

Reflux: Increase the temperature to reflux (approximately 290°C) at a controlled rate (e.g., 5-15°C/min) and maintain for 1 hour.

-

Purification: Cool the reaction to room temperature, add excess ethanol, and separate the nanocubes by centrifugation. Wash the product repeatedly with ethanol.

-

Dispersion: Disperse the final Fe₃O₄ nanocubes in a nonpolar solvent like hexane or toluene.

Synthesis of Au-Fe₃O₄ Heterodimer Nanoparticles

In the synthesis of these multifunctional nanoparticles, this compound is crucial for the formation of the heterodimers, with an optimal concentration leading to a high yield.

Experimental Protocol:

-

Gold Seed Synthesis: Synthesize gold nanoparticles (e.g., 4 nm) separately using a standard literature method.

-

Reaction Setup: In a three-neck flask, combine the pre-synthesized gold nanoparticles, iron(III) acetylacetonate (0.5 mmol), oleic acid (3 mmol), and oleylamine (3 mmol).

-

Solvent and this compound Addition: Add 10 mL of 1-octadecene and this compound to achieve a final concentration of 0.6 M.

-

Degassing: Heat the mixture to 120°C under a nitrogen flow for 30 minutes.

-

Thermal Decomposition and Growth: Increase the temperature to 300°C and maintain for 1 hour to allow for the decomposition of the iron precursor and the growth of the Fe₃O₄ domain onto the Au seeds.

-

Purification: After cooling, precipitate the Au-Fe₃O₄ heterodimers with ethanol, separate by centrifugation, and wash several times with ethanol.

-

Final Product: Disperse the purified heterodimers in a suitable solvent.

Synthesis of Iron Pyrite (FeS₂) Nanocrystals

This compound can be used as a capping agent to control the morphology of iron pyrite nanocrystals, leading to the formation of nanorods or quasi-cubic agglomerates.

Experimental Protocol:

-

Iron Precursor Solution: In a three-neck flask, dissolve iron(II) chloride (1 mmol) and this compound (2 mmol) in 10 mL of oleylamine.

-

Degassing: Heat the mixture to 120°C under vacuum for 1 hour.

-

Sulfur Precursor Injection: In a separate vial, dissolve elemental sulfur (2 mmol) in 5 mL of oleylamine. Rapidly inject this sulfur solution into the hot iron precursor solution.

-

Growth: Maintain the reaction temperature at 220°C for 1-2 hours to allow for nanocrystal growth.

-

Purification: After cooling, add ethanol to precipitate the iron pyrite nanocrystals. Centrifuge and wash the product multiple times with ethanol and chloroform.

-

Storage: Disperse the final FeS₂ nanocrystals in a nonpolar solvent.

Quantitative Data on the Role of this compound

The concentration of this compound can have a significant and quantifiable impact on the properties of the resulting nanomaterials. The following tables summarize key findings from the literature.

Table 1: Effect of this compound Concentration on CoFe₂O₄ Nanoparticle Magnetic Properties

| This compound (mmol) | Average Size (nm) | Coercivity (Hc) at 10 K (kOe) | Saturation Magnetization (Ms) at 10 K (emu/g) |

| 0 | ~8 | ~1.5 | ~60 |

| 2.5 | ~8 | ~5.0 | ~75 |

| 5 | ~8 | ~10.0 | ~80 |

| 10 | ~8 | ~15.0 | ~85 |

Table 2: Influence of this compound on Au-Fe₃O₄ Heterodimer Formation

| This compound Concentration (M) | Heterodimer Yield (%) | Observations |

| 0 | <10 | Mostly separate Au and Fe₃O₄ nanoparticles |

| 0.3 | ~50 | Mixture of heterodimers and individual nanoparticles |

| 0.6 | ~90 | High yield of well-defined heterodimers |

| 1.0 | ~70 | Increased formation of separate Fe₃O₄ nanoparticles |

Visualization of Synthesis Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes and the proposed mechanism of this compound's action.

Conclusion